5-Ethylpyridine-3-sulfonic Acid: A Technical Whitepaper on Chemical Properties, Synthesis, and Drug Discovery Applications
5-Ethylpyridine-3-sulfonic Acid: A Technical Whitepaper on Chemical Properties, Synthesis, and Drug Discovery Applications
Introduction: The Strategic Value of 5-Ethylpyridine-3-sulfonic Acid
In modern medicinal chemistry, the strategic introduction of functionalized heteroaromatics is critical for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) represents a highly versatile, bifunctional building block[]. The molecule features an electron-deficient pyridine core, a lipophilic ethyl group at the C5 position, and a highly polar, acidic sulfonic acid moiety at the C3 position.
This unique structural triad makes it an exceptional candidate for bioisosteric replacement of carboxylic acids, offering improved metabolic stability and altered pKa profiles. Furthermore, it serves as a critical intermediate in the synthesis of complex pyridosulfonamide libraries, which have demonstrated profound efficacy in antimicrobial and antiparasitic drug discovery programs[2],[3].
Physicochemical Profiling & Quantitative Data
Understanding the baseline physicochemical properties of 5-ethylpyridine-3-sulfonic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The ethyl group provides mild electron-donating properties via hyperconjugation, which partially offsets the strong electron-withdrawing nature of the sulfonic acid group, resulting in a finely tuned electronic distribution across the pyridine ring.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Compound Name | 5-Ethylpyridine-3-sulfonic acid |
| CAS Registry Number | 801144-33-2[] |
| Molecular Formula | C₇H₉NO₃S[4] |
| Molecular Weight | 187.216 g/mol [4] |
| SMILES String | CCC1=CC(=CN=C1)S(=O)(=O)O[4] |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility Profile | Soluble in H₂O and DMSO; slightly soluble in cold ethanol |
| Storage Conditions | Store at room temperature in a desiccated environment |
Synthetic Methodologies: A Self-Validating Workflow
Synthesizing functionalized pyridine sulfonic acids requires overcoming the inherent deactivation of the pyridine ring toward electrophilic aromatic substitution (EAS). The following protocols establish a self-validating system for the synthesis and subsequent functionalization of 5-ethylpyridine-3-sulfonic acid.
Protocol A: Direct Oleum Sulfonation of 3-Ethylpyridine
-
Mechanistic Causality: The pyridine nitrogen strongly withdraws electron density, making standard sulfonation conditions ineffective. Utilizing fuming sulfuric acid (oleum) provides a highly concentrated source of the SO₃ electrophile. The critical addition of Mercury(II) sulfate (HgSO₄) acts as a directing catalyst; it coordinates with the pyridine nitrogen, sterically and electronically directing the incoming sulfonyl group to the meta (C3) position[5].
Step-by-Step Methodology:
-
Preparation: Purge a specialized high-temperature, acid-resistant reaction vessel with inert nitrogen gas to prevent atmospheric moisture interference.
-
Reagent Loading: Carefully charge the vessel with fuming sulfuric acid (Oleum, 20% SO₃).
-
Addition: Under vigorous mechanical stirring, add 3-ethylpyridine (1.0 equiv) dropwise. Maintain the internal temperature below 40°C using an external ice bath to prevent uncontrolled exotherms[5].
-
Catalysis: Introduce a catalytic amount of Mercury(II) sulfate (HgSO₄) (0.05 equiv).
-
Heating: Gradually ramp the reaction temperature to 230–240°C and maintain reflux for 13–14 hours[5].
-
Precipitation: Cool the mixture to ambient temperature. Carefully pour the highly acidic mixture into cold ethanol (0–5°C) under rapid stirring to precipitate the product.
-
In-Process Validation (Self-Validation): Take a 10 µL aliquot of the precipitate dissolved in water. Analyze via LC-MS. The disappearance of the starting material (m/z 107.1) and the dominant appearance of the product mass (m/z 187.2) validates the completion of the EAS reaction.
-
Isolation: Filter the precipitate, wash sequentially with cold ethanol, and dry under high vacuum to yield 5-ethylpyridine-3-sulfonic acid.
Protocol B: Chlorosulfonation for Sulfonamide Library Generation
-
Mechanistic Causality: Free sulfonic acids are generally unreactive toward nucleophilic amine coupling. Converting the sulfonic acid to a sulfonyl chloride creates a highly electrophilic sulfur center, enabling rapid, high-yielding synthesis of pyridosulfonamide APIs[3]. Phosphorus pentachloride (PCl₅) drives the chlorination, while POCl₃ acts as a solvent and reaction promoter.
Step-by-Step Methodology:
-
Activation: In a dry flask, thoroughly mix 5-ethylpyridine-3-sulfonic acid (1.0 equiv) with PCl₅ (2.0 equiv).
-
Solvation: Add a catalytic volume of phosphorus oxychloride (POCl₃) to initiate the halogenation[3].
-
Reflux: Heat the mixture to 130°C for 5 hours under a nitrogen atmosphere[3].
-
Quenching: Cool to room temperature and carefully pour the mixture onto crushed ice to quench unreacted PCl₅/POCl₃.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
In-Process Validation (Self-Validation): Perform TLC (Hexane:EtOAc 7:3). The sulfonyl chloride will run significantly higher (less polar) than the baseline-stuck sulfonic acid. Derivatize a small aliquot with butylamine and check LC-MS to confirm the formation of the active sulfonyl chloride intermediate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-ethylpyridine-3-sulfonyl chloride, ready for immediate amine coupling.
Synthetic pathway from 3-ethylpyridine to pyridosulfonamide API derivatives.
Pharmacological Applications & Bioisosterism
The integration of pyridine-3-sulfonic acid derivatives into drug discovery pipelines has yielded significant therapeutic breakthroughs, primarily driven by the moiety's ability to act as a bioisostere for nicotinic acid and its capacity to form robust target-enzyme interactions.
Modulation of Hepatic Cholesterol Synthesis
Pyridine-3-sulfonic acid and its alkylated derivatives (such as the 5-ethyl variant) function as orally active structural analogs of Nicotinic acid[6]. In in vivo models, these compounds have been shown to significantly reduce hepatic cholesterol synthesis[6]. Mechanistically, the sulfonic acid group mimics the carboxylic acid of niacin, allowing the molecule to bind to associated hepatic receptors without interfering with the standard metabolism of nicotinamide to coenzyme I/II[6].
N-Myristoyltransferase (NMT) Inhibition
In the realm of antiparasitic drug discovery, substituted pyridine-3-sulfonamides have been identified as highly potent, orally active inhibitors of Trypanosomal N-Myristoyltransferase (NMT)[2]. The pyridosulfonamide core acts as a critical hinge-binding motif within the NMT active site. The addition of alkyl groups (such as the ethyl group at C5) can be utilized to probe the hydrophobic pockets of the enzyme, optimizing the binding affinity and enhancing the trypanocidal activity of the resulting drug candidates[2].
Pharmacological mechanisms of pyridine-3-sulfonic acid derivatives in biological systems.
References
- Title: CAS 801144-33-2 5-Ethylpyridine-3-sulfonic acid - BOC Sciences | Source: bocsci.
- Title: Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors | Source: nih.
- Title: SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS | Source: rasayanjournal.co.
- Title: Pyridine-3-sulfonic acid (Pyridine-3-sulphonic acid) | Cholesterol Synthesis Inhibitor | Source: medchemexpress.
- Title: A Comparative Guide to Pyridine Sulfonation Methods for Researchers | Source: benchchem.
Sources
- 2. Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 5-Ethylpyridine-3-sulfonic acid - CAS号 801144-33-2 - 摩熵化学 [molaid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
